

In Vitro Efficacy of Otic Domeboro® Against *Pseudomonas aeruginosa*: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Otic Domeboro*

Cat. No.: B1261238

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa is a formidable opportunistic pathogen, frequently implicated in chronic and recurrent otic infections due to its intrinsic and acquired resistance mechanisms, including biofilm formation. **Otic Domeboro®**, a solution of acetic acid and aluminum acetate (also known as Burow's solution), has a long history of clinical use for its astringent and antimicrobial properties. This technical guide provides a comprehensive analysis of the in vitro efficacy of **Otic Domeboro®** against *P. aeruginosa*, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms of action and experimental workflows. The evidence presented underscores its effectiveness as a topical anti-pseudomonal agent, highlighting its bactericidal activity and impact on bacterial morphology.

Introduction

External otitis, particularly in specialized environments such as saturation diving, presents a significant clinical challenge, with *Pseudomonas aeruginosa* being a primary causative agent. [1][2] The ability of *P. aeruginosa* to form biofilms contributes to therapy failure and the chronicity of infections. [3][4] **Otic Domeboro®**, a formulation of 2% acetic acid in an aqueous aluminum acetate solution, is a non-antibiotic topical treatment used for superficial infections of

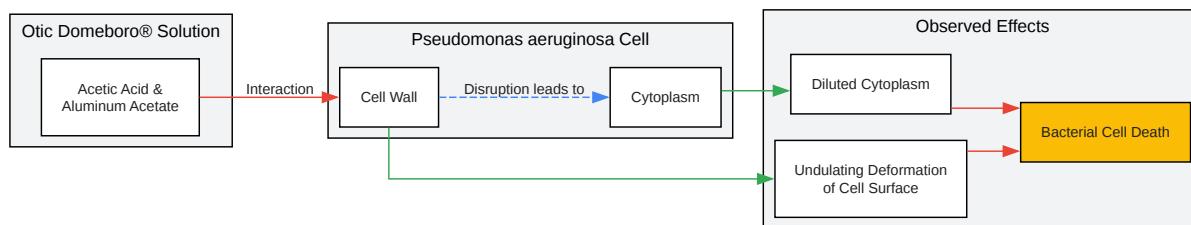
the external auditory canal.[\[5\]](#)[\[6\]](#) Its acidic pH and the antimicrobial properties of its components are believed to create an unfavorable environment for bacterial growth.[\[6\]](#) This document synthesizes the available in vitro data to provide a detailed understanding of its efficacy and mechanism of action against *P. aeruginosa*.

Quantitative Efficacy Data

The in vitro bactericidal activity of **Otic Domeboro®** and equivalent Burow's solution against *P. aeruginosa* has been quantified in several studies. The data demonstrates a time-dependent killing effect and potent inhibitory and bactericidal capabilities.

Table 1: Time-Kill Kinetics of Otic Domeboro® against *P. aeruginosa*

Time Point	Percent Killing	Viable Cell Count Reduction (CFU/mL)	Reference
5 minutes	60%	Not Reported	[1] [2]
15 minutes	No significant change	Not Reported	[7]
40 minutes	Not Reported	Reduced to 1/10 ³	[7]
60 minutes	Not Reported	Reduced by 1 x 10 ⁷	[7] [8]
~2 hours	99.9%	Not Reported	[1] [2]


Table 2: Inhibitory and Bactericidal Dilutions of Otic Domeboro® against *P. aeruginosa*

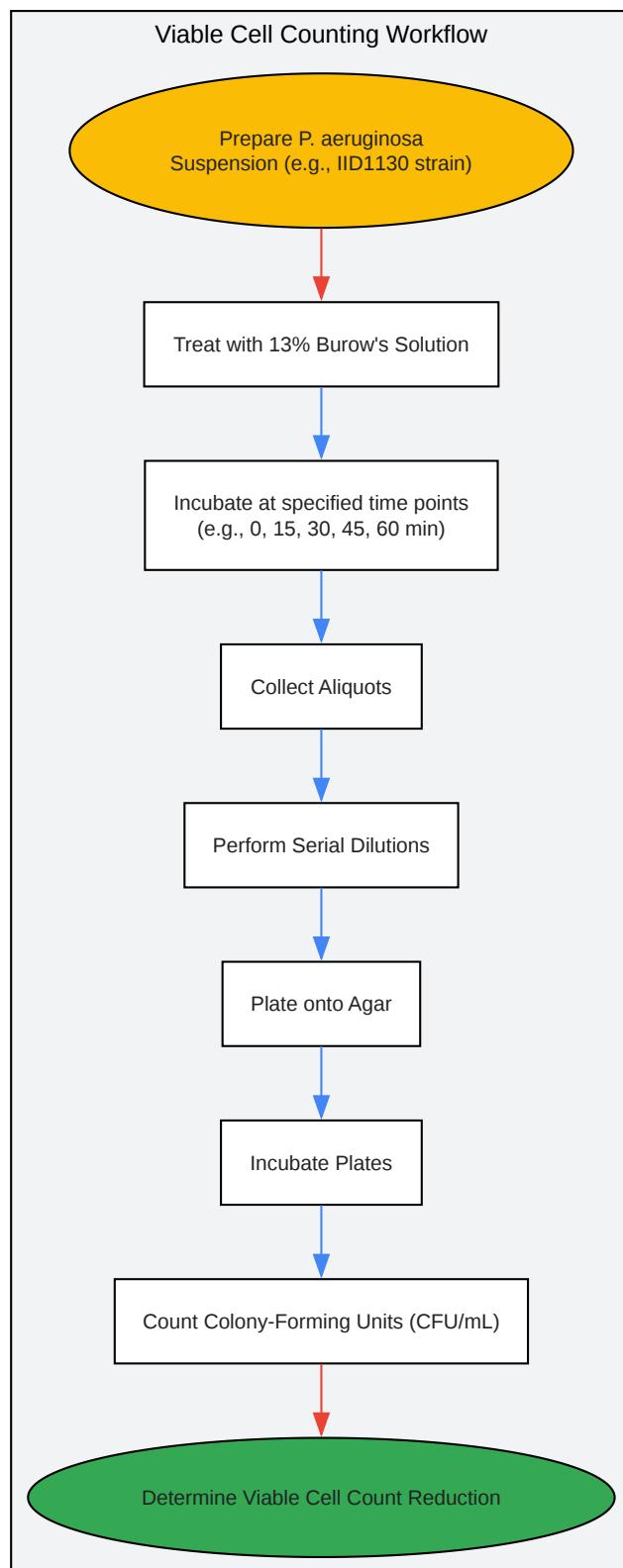
Parameter	Dilution	Medium	Inoculum Size	Reference
Maximum Inhibitory Dilution	1:2	Serum or Broth	Not specified	[1] [2]
Maximum Bactericidal Dilution	1:2	Serum or Broth	Not specified	[1] [2]

Note: No significant inoculum effect was observed, suggesting efficacy even in the presence of high bacterial concentrations.[\[1\]](#)

Proposed Mechanism of Action

The antimicrobial effect of **Otic Domeboro®** is primarily attributed to the combined action of acetic acid and aluminum acetate. The low pH environment created by acetic acid is inhospitable to *P. aeruginosa*.[\[6\]](#) Furthermore, studies have shown that Burow's solution induces significant ultrastructural changes in the bacteria.[\[7\]\[8\]](#) The primary mechanism appears to be the disruption and damage of the bacterial cell wall.[\[7\]\[8\]](#)

[Click to download full resolution via product page](#)


Caption: Proposed mechanism of **Otic Domeboro®** against *P. aeruginosa*.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning the in vitro efficacy of **Otic Domeboro®** against *P. aeruginosa*.

Viable Cell Counting (Time-Kill Assay)

This method is used to determine the rate and extent of bactericidal activity.

[Click to download full resolution via product page](#)

Caption: Workflow for Viable Cell Counting Assay.

Protocol Details:

- *P. aeruginosa* strain IID1130 was treated with 13% Burow's solution.[7][8]
- At various time intervals (e.g., 15, 40, 60 minutes), samples were taken.[7]
- Viable cell counts were determined to measure the bactericidal effects.[7][8]
- The reduction in colony-forming units per milliliter (CFU/ml) was calculated compared to the initial inoculum.[7]

Maximum Inhibitory and Bactericidal Dilution Assay

This assay determines the highest dilution of a substance that inhibits visible growth (inhibitory) and kills 99.9% of the bacteria (bactericidal).

Protocol Details:

- Serial dilutions of **Otic Domeboro®** were prepared in broth or serum.[1]
- Four strains of *P. aeruginosa* were used: one reference strain and three clinical isolates.[1][2]
- The bacterial suspensions were added to the dilutions.
- For the maximum inhibitory dilution, the tubes were incubated for 18 hours and then for a further 24 hours, with the highest dilution showing no macroscopic growth being recorded.[1]
- For the maximum bactericidal dilution, subcultures were performed from the tubes with no visible growth onto human blood agar plates using 10 μ l calibrated loops.[1]
- The plates were incubated overnight, and the highest dilution that resulted in at least a 99.9% reduction in CFU compared to the original inoculum was defined as the maximum bactericidal dilution.[1]

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) were utilized to observe morphological changes in the bacteria after treatment.

Protocol Details:

- *P. aeruginosa* cells were treated with 13% Burow's solution.[7][8]
- After treatment, the bacterial cells were prepared for SEM and TEM analysis.
- SEM observations revealed a more apparent undulating deformation of the bacterial cell surface.[7][8]
- TEM observations also showed deformations in the bacterial cell wall and diluted cytoplasm. [7][8]

Conclusion

The collective in vitro evidence strongly supports the efficacy of **Otic Domeboro®** against *Pseudomonas aeruginosa*. The solution demonstrates significant bactericidal activity, achieving a 99.9% kill rate within approximately two hours.[1][2] The mechanism of action involves the physical disruption of the bacterial cell wall, leading to morphological changes and cell death. [7][8] The lack of an inoculum effect suggests its robustness in various clinical scenarios.[1] These findings provide a solid scientific basis for the continued use of **Otic Domeboro®** in the management of external otitis caused by *P. aeruginosa* and encourage further research into its therapeutic applications, potentially as an alternative to conventional antibiotic therapies to mitigate the rise of resistant strains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. diving-rov-specialists.com [diving-rov-specialists.com]
- 2. In vitro efficacy of Otic Domeboro against *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholar.unair.ac.id [scholar.unair.ac.id]

- 4. rjptonline.org [rjptonline.org]
- 5. pi.bausch.com [pi.bausch.com]
- 6. Articles [globalrx.com]
- 7. mlmmedical.fr [mlmmedical.fr]
- 8. Antimicrobial effects of Burow's solution on *Staphylococcus aureus* and *Pseudomonas aeruginosa* [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Efficacy of Otic Domeboro® Against *Pseudomonas aeruginosa*: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1261238#in-vitro-efficacy-of-otic-domeboro-against-pseudomonas-aeruginosa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com